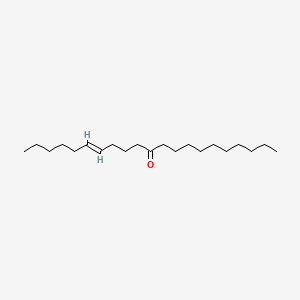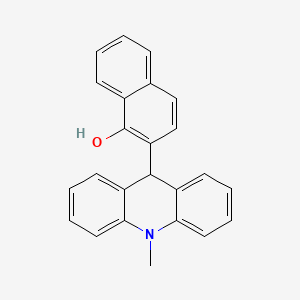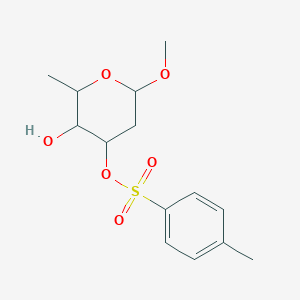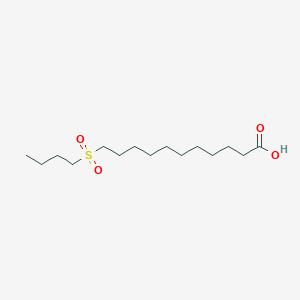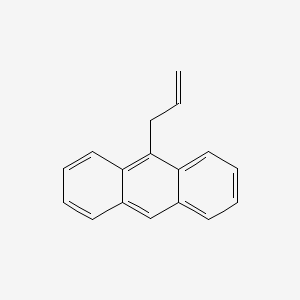
9-Allylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Allylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, where an allyl group is attached to the ninth carbon atom of the anthracene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylanthracene typically involves the reaction of anthracene-9-carboxaldehyde with vinyl magnesium bromide in the presence of a Grignard reagent. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent at low temperatures, followed by quenching with ammonium chloride solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Cycloaddition Reactions: this compound can undergo Diels-Alder reactions with various dienophiles, forming bicyclic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienophiles such as 2-bromoacrylaldehyde under controlled temperature conditions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Cycloaddition Products:
Oxidation Products: Formation of anthraquinone derivatives.
Reduction Products: Formation of reduced anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-Allylanthracene has been explored for various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Imaging: Derivatives of this compound have been investigated for their use in cell imaging due to their fluorescence properties.
Wirkmechanismus
The mechanism of action of 9-Allylanthracene in chemical reactions primarily involves the activation of the anthracene ring through the allyl group. This activation facilitates various cycloaddition and substitution reactions. The molecular targets and pathways involved in these reactions are largely dependent on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
9-Vinylanthracene: Similar in structure but with a vinyl group instead of an allyl group.
9-But-3-enyl-anthracene: Contains a longer carbon chain compared to 9-Allylanthracene.
9-Pent-4-enyl-anthracene: Another derivative with an even longer carbon chain.
Uniqueness: this compound is unique due to the presence of the allyl group, which provides distinct reactivity and facilitates specific types of chemical reactions, particularly cycloaddition reactions. This makes it a valuable compound in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
23707-65-5 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
9-prop-2-enylanthracene |
InChI |
InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-6,8-12H,1,7H2 |
InChI-Schlüssel |
USRRYCXZCVGSQG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



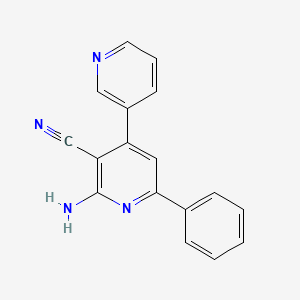

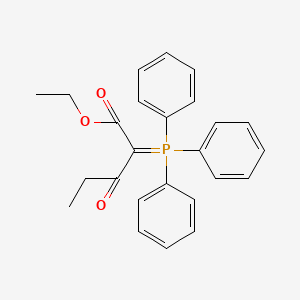
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
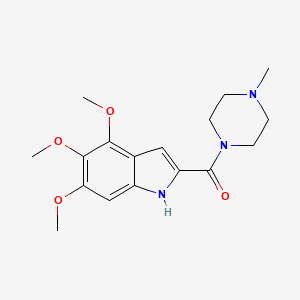
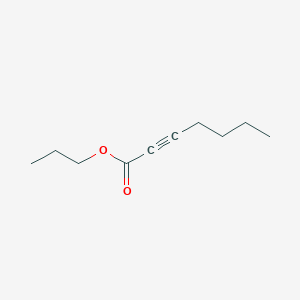
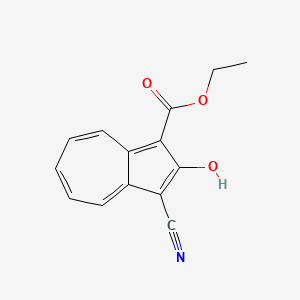
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
